

# 4-Nitrobenzo-15-crown-5: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Nitrobenzo-15-crown-5

Cat. No.: B1295475

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Nitrobenzo-15-crown-5** is a functionalized derivative of the macrocyclic polyether benzo-15-crown-5. The introduction of a nitro group onto the benzene ring significantly influences the electronic properties of the crown ether, thereby affecting its cation binding capabilities and potential applications. This technical guide provides a comprehensive overview of **4-nitrobenzo-15-crown-5**, including its synthesis, physicochemical properties, cation binding characteristics, and detailed experimental protocols for its application in various fields.

## Core Properties

**4-Nitrobenzo-15-crown-5** is a pale yellow solid at room temperature.<sup>[1]</sup> Its fundamental chemical and physical properties are summarized in the table below.

| Property          | Value                                                      | Reference                               |
|-------------------|------------------------------------------------------------|-----------------------------------------|
| Chemical Name     | 4'-Nitrobenzo-15-crown-5                                   | <a href="#">[1]</a>                     |
| Synonyms          | 2,3-(4-Nitrobenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene | <a href="#">[1]</a>                     |
| CAS Number        | 60835-69-0                                                 |                                         |
| Molecular Formula | C <sub>14</sub> H <sub>19</sub> NO <sub>7</sub>            |                                         |
| Molecular Weight  | 313.30 g/mol                                               |                                         |
| Appearance        | Pale yellow solid/crystals or powder                       | <a href="#">[1]</a> <a href="#">[2]</a> |
| Melting Point     | 93-97 °C                                                   | <a href="#">[1]</a>                     |
| Purity            | ≥98.5% (GC)                                                | <a href="#">[2]</a>                     |

## Synthesis

The primary route for the synthesis of **4-nitrobenzo-15-crown-5** is through the electrophilic nitration of benzo-15-crown-5.

### Synthesis of 4-Nitrobenzo-15-crown-5 from Benzo-15-crown-5

#### Experimental Protocol:

This procedure involves the nitration of benzo-15-crown-5 using nitric acid in a suitable solvent system.

- Reagents and Solvents:
  - Benzo-15-crown-5
  - Nitric acid (58% or 70%)
  - Acetonitrile or a mixture of acetic acid and chloroform

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethanol
- Procedure:
  - Dissolve benzo-15-crown-5 (1.5 g, 5.6 mmol) in a mixture of acetic acid (18 mL) and chloroform (20 mL).[\[3\]](#)
  - Cool the mixture in an ice bath.
  - Add 70% nitric acid (5 mL) dropwise over 30 minutes with continuous stirring.[\[3\]](#)
  - Allow the reaction mixture to stir at room temperature for 24 hours.[\[3\]](#)
  - Neutralize the reaction mixture with a saturated aqueous solution of  $\text{NaHCO}_3$ .[\[3\]](#)
  - Separate the organic layer, and extract the aqueous layer with chloroform.[\[3\]](#)
  - Combine the organic layers and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .[\[3\]](#)
  - Filter the solution and evaporate the solvent under reduced pressure to obtain a yellow residue.[\[3\]](#)
  - Recrystallize the crude product from ethanol to yield 4'-nitrobenzo-15-crown-5 as a white solid. The reported yield is 75%.[\[3\]](#)

An alternative method involves the nitration of benzo-15-crown-5 with 58% nitric acid in boiling acetonitrile, which has been reported to yield the target product at 99.5%.[\[1\]](#)

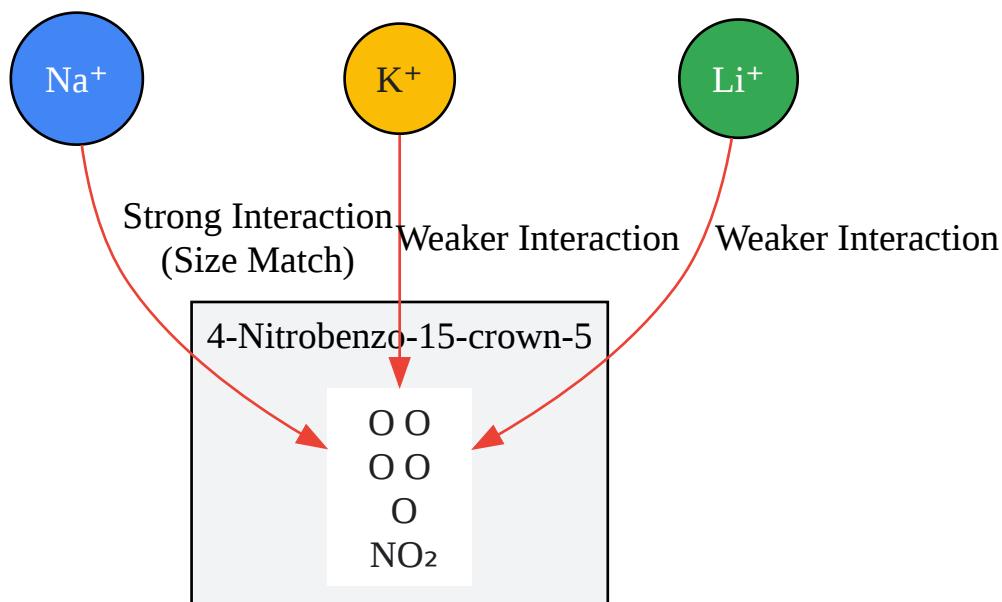
#### Synthesis of **4-Nitrobenzo-15-crown-5**.

## Spectroscopic Data

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **4-nitrobenzo-15-crown-5** provides characteristic signals for the aromatic and ether protons.

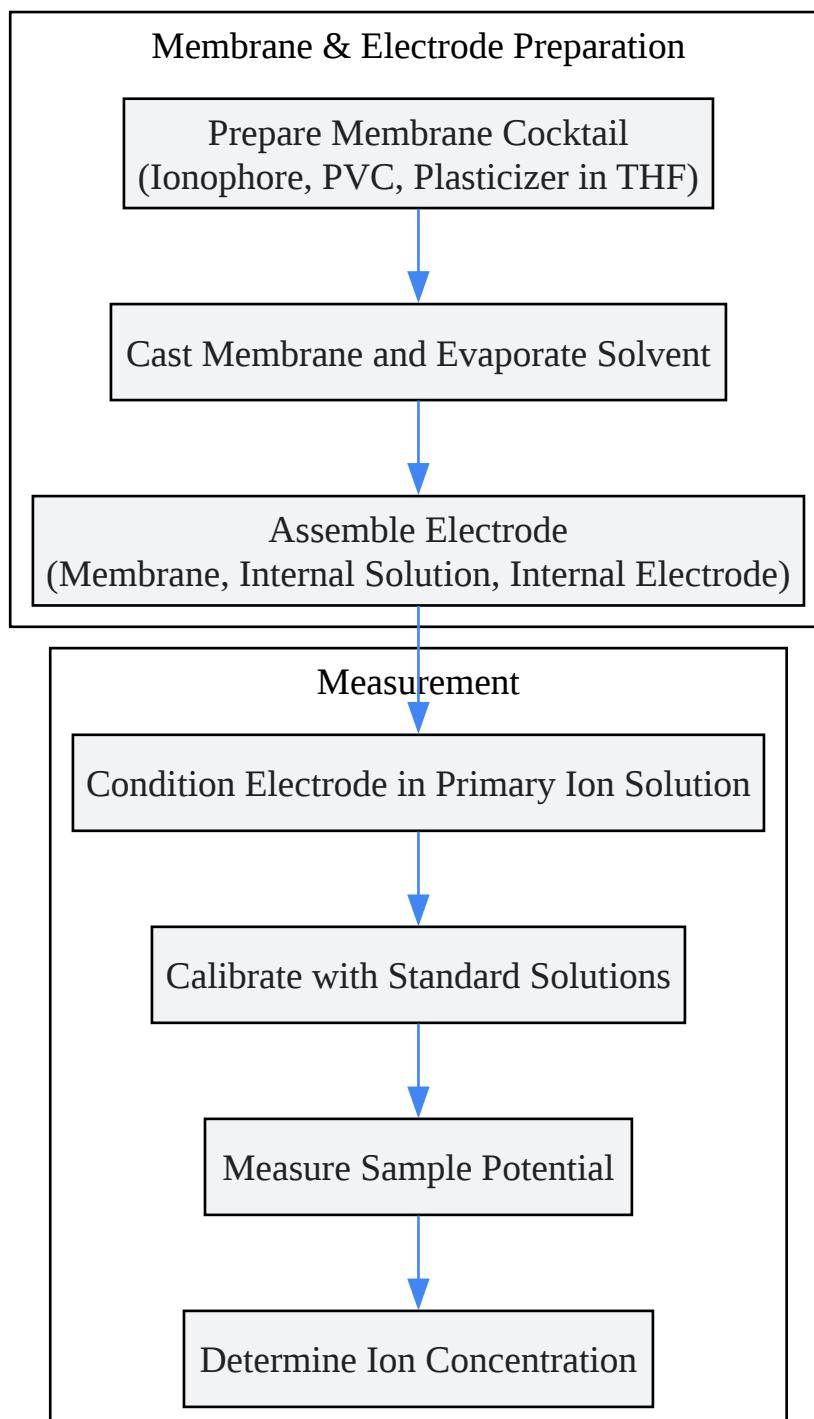
| Assignment                           | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------------------------|----------------------|--------------|---------------------------|
| Aromatic H                           | 7.889                | dd           | J(A,C)=8.9,<br>J(A,B)=2.7 |
| Aromatic H                           | 7.719                | d            | J(A,B)=2.7                |
| Aromatic H                           | 6.883                | d            | J(A,C)=8.9                |
| -OCH <sub>2</sub> CH <sub>2</sub> O- | 4.18 - 4.24          | m            |                           |
| -OCH <sub>2</sub> CH <sub>2</sub> O- | 3.91 - 3.97          | m            |                           |
| -OCH <sub>2</sub> CH <sub>2</sub> O- | 3.72 - 3.81          | m            |                           |


Note: Data obtained from a 400 MHz spectrum in CDCl<sub>3</sub>.[\[4\]](#)

## Cation Binding Properties

The defining feature of crown ethers is their ability to selectively bind cations that fit within their central cavity. The 15-crown-5 cavity is known to be particularly suitable for the sodium ion (Na<sup>+</sup>). The presence of the electron-withdrawing nitro group on the benzo moiety is expected to decrease the electron density on the ether oxygen atoms, thereby reducing the binding affinity for cations compared to the parent benzo-15-crown-5.

While specific quantitative data for the stability constants (log K) of **4-nitrobenzo-15-crown-5** with a wide range of cations are not readily available in the literature, studies on related compounds provide valuable insights. For instance, it has been observed that the complex formation constant of a carboxy-substituted monobenzo-18-crown-6 with K<sup>+</sup> is significantly lower than that of the 4'-methyl derivative, highlighting the impact of electron-withdrawing groups.[\[5\]](#) Another study showed that 4'-aminobenzo-15-crown-5 transported K<sup>+</sup> ions across a liquid membrane 14 times faster than 4'-nitrobenzo-15-crown-5, suggesting a weaker binding of the nitro derivative.[\[6\]](#)


The stability of complexes between benzo-15-crown-5 and alkali metal cations in acetonitrile has been shown to follow the order: Na<sup>+</sup> > K<sup>+</sup> > Rb<sup>+</sup> > Cs<sup>+</sup>.[\[7\]](#) It is anticipated that **4-nitrobenzo-15-crown-5** would follow a similar trend, albeit with overall lower stability constants.



- A plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)
- A lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB)
- Tetrahydrofuran (THF)

- Procedure:
  - Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition might be 1-2% ionophore, ~33% PVC, ~65% plasticizer, and a small amount of lipophilic salt.
  - Pour the homogenous solution into a glass ring placed on a clean glass plate.
  - Allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.
  - Cut a small disc from the membrane to be incorporated into the electrode body.

#### Electrode Assembly and Measurement Workflow:



[Click to download full resolution via product page](#)

Workflow for ISE preparation and measurement.

## Solvent Extraction of Metal Ions

**4-Nitrobenzo-15-crown-5** can be used as a selective extractant for metal ions in liquid-liquid extraction systems. The crown ether facilitates the transfer of the cation from an aqueous phase to an organic phase.

#### Experimental Protocol for Cation Extraction:

This protocol describes a general procedure for the solvent extraction of a metal ion.

- Materials:

- Aqueous solution containing the metal salt of interest.
- Organic solvent (e.g., chloroform, nitrobenzene).
- **4-Nitrobenzo-15-crown-5.**

- Procedure:

- Prepare a solution of **4-nitrobenzo-15-crown-5** in the chosen organic solvent.
- In a separatory funnel, combine equal volumes of the aqueous metal salt solution and the organic solution of the crown ether.
- Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for phase transfer.
- Allow the phases to separate.
- Collect both the aqueous and organic phases.
- Determine the concentration of the metal ion in both phases using a suitable analytical technique (e.g., atomic absorption spectroscopy, inductively coupled plasma mass spectrometry).
- Calculate the distribution ratio (D) and the percentage of extraction (%E) to evaluate the efficiency of the process.

## Precursor for Further Functionalization

The nitro group of **4-nitrobenzo-15-crown-5** can be readily reduced to an amino group, providing a versatile handle for further chemical modifications. This allows for the covalent attachment of the crown ether to other molecules or solid supports, enabling the development of more complex systems such as sensors and functional materials.

#### Experimental Protocol for the Reduction of **4-Nitrobenzo-15-crown-5**:

- Reagents and Solvents:
  - **4-Nitrobenzo-15-crown-5**
  - 10% Palladium on carbon (Pd/C)
  - Hydrazine hydrate (50-60%)
  - 1,4-Dioxane
- Procedure:
  - In a round-bottom flask, combine 4'-nitrobenzo-15-crown-5 (1.1 g, 3.51 mmol) and 10% Pd/C (0.1 g) in 1,4-dioxane (20 mL).[\[3\]](#)
  - Heat the mixture to reflux.
  - Add hydrazine hydrate (10 mL, 50-60%) dropwise to the refluxing mixture.[\[3\]](#)
  - Continue refluxing for 3 hours.[\[3\]](#)
  - After cooling to room temperature, filter the reaction mixture through Celite to remove the catalyst.[\[3\]](#)
  - Concentrate the filtrate to dryness to obtain 4'-aminobenzo-15-crown-5 as a light brown viscous solid. The reported yield is 91%.[\[3\]](#)

## Conclusion

**4-Nitrobenzo-15-crown-5** is a valuable derivative of benzo-15-crown-5 with modified electronic properties due to the presence of the nitro group. While this functionalization is

expected to reduce its cation binding affinity compared to the parent compound, it opens up avenues for further chemical modifications, making it a key intermediate in the synthesis of more complex ionophores and sensors. The detailed protocols provided in this guide offer a practical foundation for researchers and scientists to utilize **4-nitrobenzo-15-crown-5** in their respective fields of study. Further research is warranted to quantitatively determine the stability constants of its complexes with a broader range of cations to fully elucidate its potential in selective ion recognition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Production of Macroyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. 4-Nitrobenzo-15-crown-5, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 3. An ion-selective crown ether covalently grafted onto chemically exfoliated MoS<sub>2</sub> as a biological fluid sensor - Nanoscale (RSC Publishing) DOI:10.1039/D1NR00404B [pubs.rsc.org]
- 4. 4-NITROBENZO-15-CROWN-5(60835-69-0) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aminobenzo-15-crown-5 hydrochloride | RUO [benchchem.com]
- 7. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- To cite this document: BenchChem. [4-Nitrobenzo-15-crown-5: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295475#what-is-4-nitrobenzo-15-crown-5\]](https://www.benchchem.com/product/b1295475#what-is-4-nitrobenzo-15-crown-5)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)